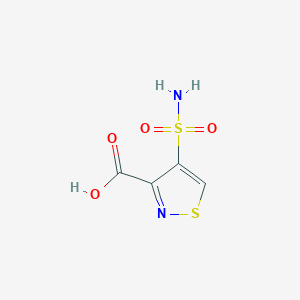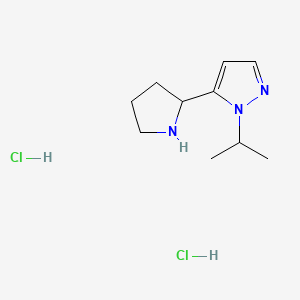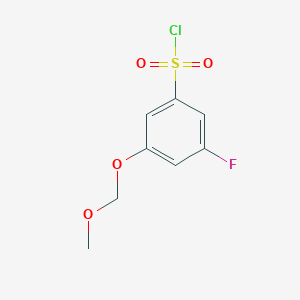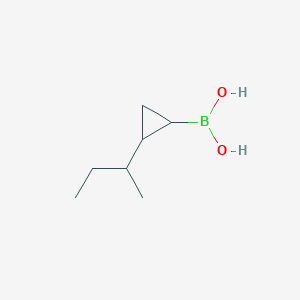
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid is an organic compound that belongs to the class of thiazolecarboxylic acids. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfamoyl group and the carboxylic acid group makes this compound highly reactive and versatile in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with α-haloketones, followed by oxidation to introduce the sulfamoyl group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as carbodiimides .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Sulfamoyl-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazole-4-carboxylic acid: Shares the thiazole ring but lacks the sulfamoyl group, resulting in different reactivity and applications.
2-Amino-1,3,4-thiadiazole: Contains a similar heterocyclic structure but with different substituents, leading to distinct biological activities.
Sulfanilamide: A well-known antimicrobial agent with a sulfonamide group, similar in structure but with different pharmacological properties.
Uniqueness: 4-Sulfamoyl-1,2-thiazole-3-carboxylic acid is unique due to the combination of the thiazole ring and the sulfamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C4H4N2O4S2 |
|---|---|
Molekulargewicht |
208.2 g/mol |
IUPAC-Name |
4-sulfamoyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)2-1-11-6-3(2)4(7)8/h1H,(H,7,8)(H2,5,9,10) |
InChI-Schlüssel |
IFWQKEBJXRRJRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NS1)C(=O)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)


![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)



![2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde](/img/structure/B13462442.png)
![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
![Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)


